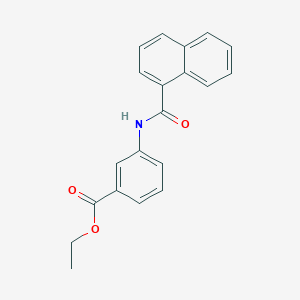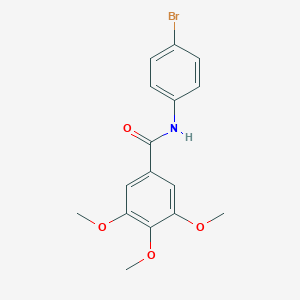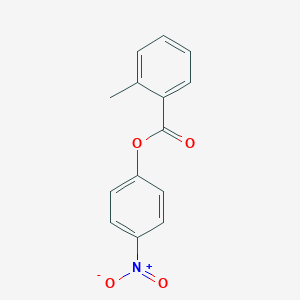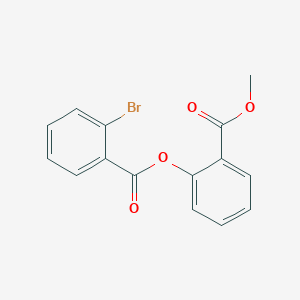![molecular formula C22H19NO3 B311644 Ethyl 4-[(4-phenylbenzoyl)amino]benzoate](/img/structure/B311644.png)
Ethyl 4-[(4-phenylbenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a biphenyl moiety, and an amide linkage. Its molecular formula is C22H19NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-phenylbenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenylcarbonyl chloride.
Amidation Reaction: The biphenylcarbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(4-biphenylylcarbonyl)amino]benzoic acid.
Esterification: Finally, the 4-[(4-biphenylylcarbonyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 4-[(4-phenylbenzoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-phenylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate: A structurally similar compound with slight variations in the biphenyl moiety.
Uniqueness: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl moiety and amide linkage contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H19NO3/c1-2-26-22(25)19-12-14-20(15-13-19)23-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,23,24) |
InChI Key |
MXGXGPMVXXKJDB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(pyridin-2-ylcarbonyl)amino]benzoate](/img/structure/B311562.png)
![Ethyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B311563.png)



![2-fluoro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311569.png)
![4-fluoro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311570.png)




![Methyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B311578.png)
![N-[2,6-di(propan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B311580.png)

